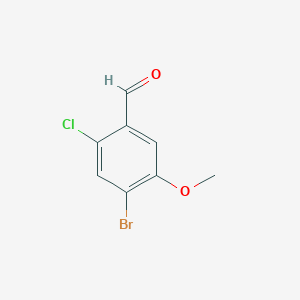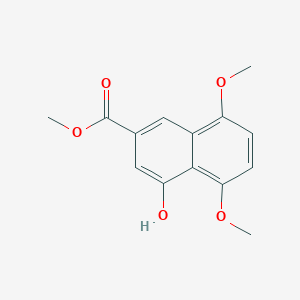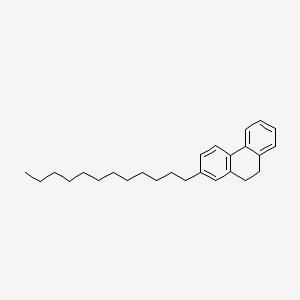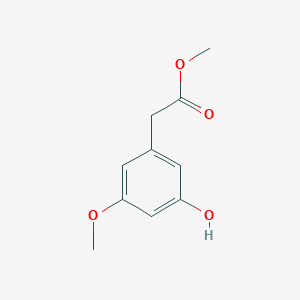
(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Methoxy-5-hydroxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: (3-Methoxy-5-oxo-phenyl)-acetic acid.
Reduction: (3-Methoxy-5-hydroxy-phenyl)-ethanol.
Substitution: Various substituted phenyl acetic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3-Methoxy-4-hydroxy-phenyl)-acetic acid methyl ester.
- (4-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester.
- (3-Methoxy-5-hydroxy-phenyl)-propionic acid methyl ester.
Comparison: (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester is unique due to the specific positioning of the methoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
OAGPMUBMXLBBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


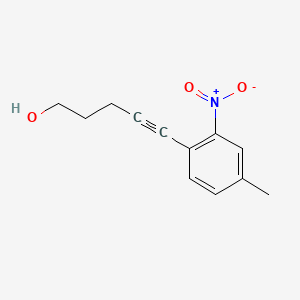


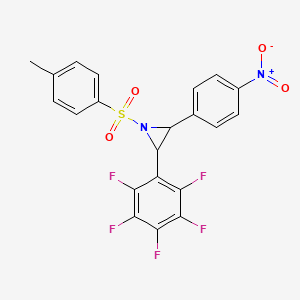
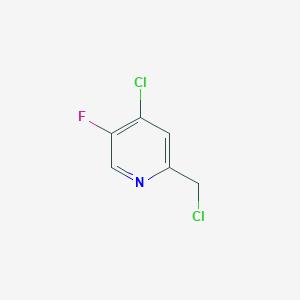
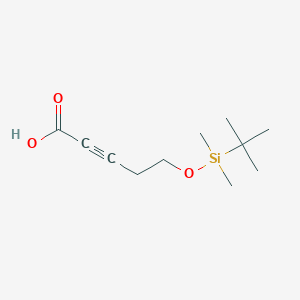
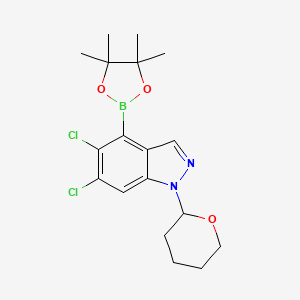
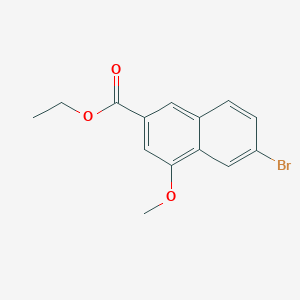
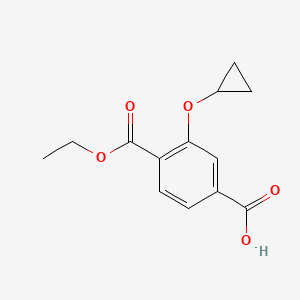

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
